チオシアン酸銀

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

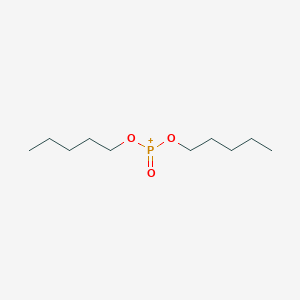

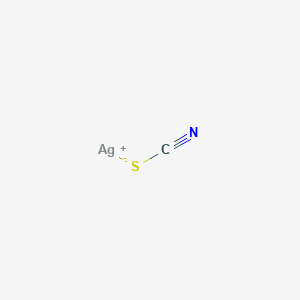

Silver thiocyanate is the silver salt of thiocyanic acid with the chemical formula AgSCN. It appears as a white crystalline powder and is commonly used in the synthesis of silver nanoparticles. Silver thiocyanate is slightly soluble in water and insoluble in ethanol, acetone, and acids .

Synthetic Routes and Reaction Conditions:

Solution Reaction: Silver thiocyanate is commonly produced by the reaction between silver nitrate and potassium thiocyanate.

Ion-Exchange Route: Another method involves an ion exchange reaction where silver nitrate and ammonium thiocyanate are dissolved in distilled water to produce silver thiocyanate and ammonium nitrate.

Industrial Production Methods:

- The industrial production of silver thiocyanate often involves large-scale solution reactions using silver nitrate and potassium thiocyanate due to the simplicity and efficiency of the process .

Types of Reactions:

Substitution Reactions: Silver thiocyanate can undergo substitution reactions where the thiocyanate group is replaced by other functional groups.

Complex Formation: It can form complexes with various metal ions, such as iron (III) thiocyanate, which is used as a qualitative test for ferric ions.

Common Reagents and Conditions:

Reagents: Common reagents include silver nitrate, potassium thiocyanate, and ammonium thiocyanate.

Conditions: Reactions are typically carried out in aqueous solutions at room temperature.

Major Products:

科学的研究の応用

Silver thiocyanate has a wide range of applications in scientific research:

作用機序

Target of Action

Silver thiocyanate (AgSCN) is the silver salt of thiocyanic acid . The primary targets of AgSCN are microbial cells, where it exhibits antimicrobial behavior .

Mode of Action

The mode of action of AgSCN is primarily through the release of silver ions . These ions can interact with microbial cells, leading to their destruction . Additionally, AgSCN can form nanoparticles in certain environments, such as saliva, which can also have biological impacts .

Biochemical Pathways

Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are complex and involve multiple steps .

Pharmacokinetics

The pharmacokinetics of AgSCN are influenced by its solubility and the formation of nanoparticles. AgSCN is slightly soluble in water, with a solubility of 1.68 x 10 −4 g/L . It is insoluble in ethanol, acetone, and acid . When ingested, AgSCN nanoparticles emerge from ionic silver in saliva and remain present during the entire digestion process .

Result of Action

The result of AgSCN’s action is the destruction of microbial cells, due to the antimicrobial properties of the released silver ions . This can lead to the control of microbial growth in various environments.

Action Environment

The action of AgSCN is influenced by environmental factors such as pH, salt and enzyme concentrations, and temperature . These factors can affect the solubility of AgSCN, the release of silver ions, and the formation of nanoparticles . For example, in the human digestion process, wide pH shifts, high salt and enzyme concentrations, and an elevated temperature of 37 °C can strongly affect the properties of AgSCN .

生化学分析

Biochemical Properties

Silver Thiocyanate interacts with various biomolecules during its biochemical reactions. It is known to emerge from ionic silver in saliva and remains present during the entire digestion process . The particles are characterized by infrared spectroscopy and small- and wide-angle X-ray scattering (SAXS/WAXS) regarding their composition and size distribution .

Cellular Effects

Silver Thiocyanate has shown significant effects on various types of cells. For instance, it has been found to induce apoptotic cell death in malignant esophageal cell lines . Moreover, it has been reported to show selective cytotoxicity in MCF-7 breast cancer cells through ROS-induced cell death .

Molecular Mechanism

The molecular mechanism of Silver Thiocyanate involves its interaction with biomolecules at the molecular level. It has been suggested that Silver Thiocyanate nanoparticles emerge from ionic silver in saliva and remain present during the entire digestion process . This indicates a transition between ions and nanoparticles, which may play an important role in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, Silver Thiocyanate shows changes in its effects over time. It has been demonstrated that AgSCN nanoparticles emerge from ionic silver in saliva and remain present during the entire digestion process . This suggests that the effects of Silver Thiocyanate can be observed over a prolonged period in in vitro or in vivo studies .

Metabolic Pathways

Silver Thiocyanate is involved in various metabolic pathways. It has been suggested that thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail .

類似化合物との比較

Silver Nitrate (AgNO3): Unlike silver thiocyanate, silver nitrate is highly soluble in water and is commonly used in medical applications for its antimicrobial properties.

Potassium Thiocyanate (KSCN): Potassium thiocyanate is a soluble salt used in chemical analysis and as a reagent in various reactions.

Uniqueness of Silver Thiocyanate:

特性

CAS番号 |

1701-93-5 |

|---|---|

分子式 |

CHAgNS |

分子量 |

166.96 g/mol |

IUPAC名 |

silver;thiocyanic acid |

InChI |

InChI=1S/CHNS.Ag/c2-1-3;/h3H; |

InChIキー |

KFDDCZCFSUJOBJ-UHFFFAOYSA-N |

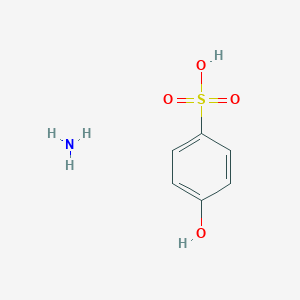

SMILES |

C(#N)[S-].[Ag+] |

正規SMILES |

C(#N)S.[Ag] |

| 1701-93-5 | |

ピクトグラム |

Irritant; Environmental Hazard |

製品の起源 |

United States |

A: Silver thiocyanate has the molecular formula AgSCN and a molecular weight of 165.95 g/mol. [, , ]

ANone: Silver thiocyanate has been characterized using various spectroscopic techniques. These include:

- Infrared (IR) Spectroscopy: IR spectroscopy is commonly employed to identify the presence of thiocyanate ions, characterized by a strong absorbance peak around 2100 cm−1. [] This technique has been crucial in analyzing Silver thiocyanate formation and reactions.

- Raman Spectroscopy: Raman spectroscopy has been utilized to study the adsorption of thiocyanate ions on silver electrode surfaces. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P CP MAS NMR has provided insights into the structural features of Silver thiocyanate complexes with tertiary phosphine ligands. [] This technique aids in understanding the coordination environment around silver.

A: Silver thiocyanate exhibits limited solubility in water. [] In aqueous environments, its stability is influenced by factors like pH and the presence of other ions. For instance, in acidic solutions, it can undergo dissolution. []

A: Studies have shown that the complex solubility of Silver thiocyanate increases with a decrease in the dielectric constant of the solvent. [] This highlights the influence of solvent properties on its behavior in solutions.

A: Yes, Silver thiocyanate, particularly when combined with Silver nanoparticles (Ag@AgSCN), demonstrates promising photocatalytic activity under visible light irradiation. [] This property makes it a potential candidate for applications like degradation of organic pollutants.

ANone: Beyond its use in photographic emulsions, Silver thiocyanate finds applications in various fields:

- Photocatalysis: Ag@AgSCN nanostructures have shown potential in photocatalytic degradation of oxytetracycline, highlighting their potential in environmental remediation. []

- Analytical Chemistry: Silver thiocyanate plays a role in analytical methods for detecting anions like cyanide and thiocyanate. [, ] It is also employed in the radiometric estimation of trace amounts of zirconium. []

- Electrochemistry: Silver thiocyanate solutions are utilized in electroplating applications, particularly for producing silver coatings with specific properties like enhanced conductivity. []

ANone: While specific SHE regulations are not explicitly mentioned in the provided research, it's important to handle Silver thiocyanate with care as with any laboratory chemical. General laboratory safety practices, such as wearing appropriate personal protective equipment (gloves, goggles), working in a well-ventilated area, and following proper waste disposal procedures, should be adhered to.

ANone: Several analytical techniques have been employed to characterize Silver thiocyanate:

- X-ray powder diffraction (XRD): This technique is vital for identifying different phases of Silver thiocyanate and determining their crystal structures. [, , ]

- Scanning Electron Microscopy (SEM): SEM provides valuable information about the morphology and microstructure of Silver thiocyanate materials. [, ]

- Atomic absorption spectrometry (AAS): AAS is employed for the quantitative determination of Silver content, often after the dissolution of Silver thiocyanate precipitates. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。